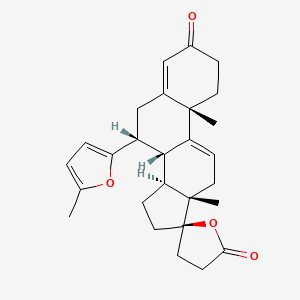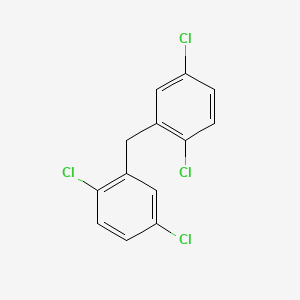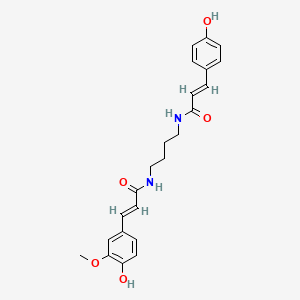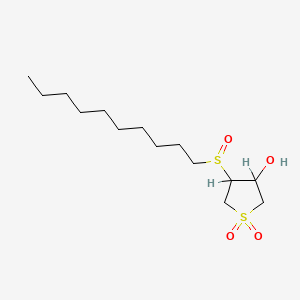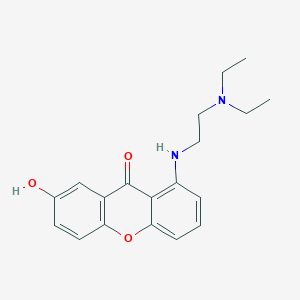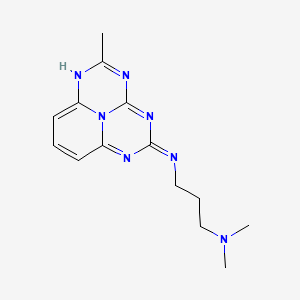
N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine is a complex organic compound characterized by its unique structure, which includes multiple nitrogen atoms and a pentaazaphenalenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pentaazaphenalenyl Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often in the presence of a catalyst such as palladium or platinum.
Introduction of the Propanediamine Moiety: The pentaazaphenalenyl core is then reacted with a diamine, such as 1,3-propanediamine, under controlled conditions to ensure selective attachment.
Methylation: The final step involves the methylation of the nitrogen atoms using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce secondary or tertiary amines.
科学研究应用
N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism by which N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine exerts its effects involves its interaction with molecular targets such as enzymes, DNA, and cellular receptors. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it can bind to specific proteins, altering their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
N(1),N(1)-Dimethyl-N(3)-(1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine: Lacks the methyl group at the 5-position.
N(1),N(1)-Dimethyl-N(3)-(5-ethyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine: Contains an ethyl group instead of a methyl group at the 5-position.
Uniqueness
N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine is unique due to the presence of the 5-methyl group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in specific applications compared to its analogs.
属性
CAS 编号 |
82501-10-8 |
|---|---|
分子式 |
C14H19N7 |
分子量 |
285.35 g/mol |
IUPAC 名称 |
N,N-dimethyl-3-[(7-methyl-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,4,6,9,11-pentaen-3-ylidene)amino]propan-1-amine |
InChI |
InChI=1S/C14H19N7/c1-10-16-11-6-4-7-12-18-13(15-8-5-9-20(2)3)19-14(17-10)21(11)12/h4,6-7H,5,8-9H2,1-3H3,(H,15,16,17,18,19) |
InChI 键 |
BZUWGWNTHLPUMI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NC(=NCCCN(C)C)N=C3N2C(=CC=C3)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


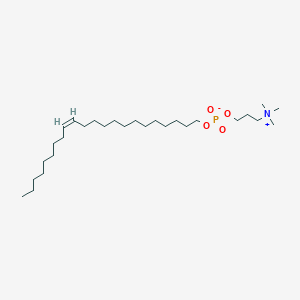
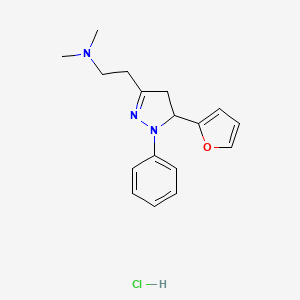
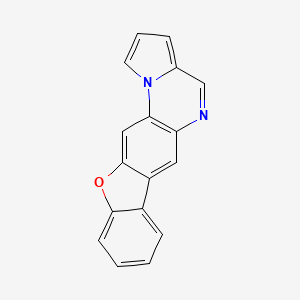
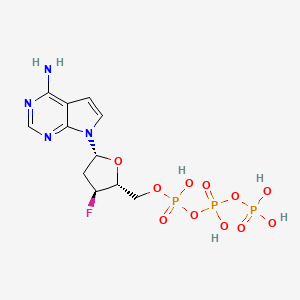

![4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione](/img/structure/B12787629.png)
